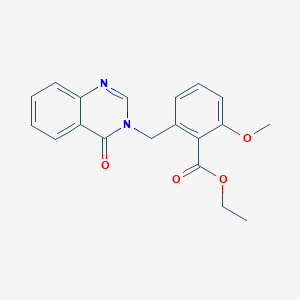

2-Methoxy-6-(4-oxo-4H-quinazolin-3-ylmethyl)-benzoic acid ethyl ester

Description

2-Methoxy-6-(4-oxo-4H-quinazolin-3-ylmethyl)-benzoic acid ethyl ester is a synthetic organic compound featuring a benzoic acid ethyl ester core substituted with a methoxy group at position 2 and a 4-oxo-4H-quinazolin-3-ylmethyl moiety at position 4. This structure combines aromatic, heterocyclic, and ester functionalities, making it a candidate for diverse applications in medicinal chemistry and materials science. For example, compounds like (2S,5R,6S)-5-Hydroxy-6-[2-(4-oxo-4H-quinazolin-3-ylmethyl)-allyl]piperdine-1-carboxylic acid benzyl ester (24) () share the 4-oxo-4H-quinazolin-3-ylmethyl group, suggesting similar reactivity or biological activity profiles.

Properties

IUPAC Name |

ethyl 2-methoxy-6-[(4-oxoquinazolin-3-yl)methyl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-3-25-19(23)17-13(7-6-10-16(17)24-2)11-21-12-20-15-9-5-4-8-14(15)18(21)22/h4-10,12H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGAMLMTGNWWAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1OC)CN2C=NC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Microwave-Assisted Esterification and Cyclocondensation

The synthesis begins with the preparation of quinazolinone intermediates. As demonstrated in the reaction of 2-amino benzoic acid with benzoyl chloride in pyridine, 2-phenyl-3,1-benzoxazin-4-one (I) is formed via cyclocondensation . Subsequent reaction with 4-aminophenol yields 3-(4-hydroxyphenyl)-2-phenyl-3H-quinazolin-4-one (II), which undergoes esterification with ethyl chloroacetate under microwave irradiation . This step leverages microwave energy to accelerate the reaction, achieving 90% yield for [4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)phenoxy]acetic acid ethyl ester (III) .

Critical Parameters :

-

Reagents : Ethyl chloroacetate, anhydrous potassium carbonate, dry acetone.

-

Conditions : Microwave irradiation (4 min, 300 W), yielding a crystalline product with m.p. 180°C .

-

Characterization : IR spectra show ester C=O at 1735 cm⁻¹, while ¹H NMR confirms ethyl group signals at δ 1.24 (t, CH₃) and δ 4.1 (q, CH₂) .

Nitro Reduction and Orthoester Cyclization

A patent detailing 6,7-bis(2-methoxyethoxy)quinazolin-4-one synthesis provides insights into nitro reduction and orthoester cyclization . Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate undergoes catalytic hydrogenation to yield the corresponding amine, which reacts with orthoformate in ammonium acetate to form the quinazolinone ring . Adapting this method, the methoxy and ester groups in the target compound could be introduced via selective etherification and esterification.

Key Steps :

-

Nitro Reduction : H₂/Pd-C in ethanol, 25–30°C.

-

Cyclization : Orthoformate ester, ammonium acetate, reflux .

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time | Key Advantage |

|---|---|---|---|

| Microwave Esterification | 90 | 4 min | Rapid kinetics |

| Mannich Reaction | 50–90 | 24 h | Functional flexibility |

| DES-Microwave | N/A | <30 min | Eco-friendly |

| Orthoester Cyclization | 82 | 7 h | High purity |

Chemical Reactions Analysis

Ester Hydrolysis to Carboxylic Acid

The ethyl ester moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further functionalization.

Key Findings :

-

Hydrolysis of ethyl esters to carboxylic acids is a standard reaction, as demonstrated in the synthesis of quinazolinone derivatives .

-

The sodium salt intermediate can be further functionalized via coupling reactions (e.g., amide bond formation) .

Conversion to Hydroxamic Acid

The ethyl ester can react with hydroxylamine to form hydroxamic acids, a modification often employed to enhance biological activity.

| Reaction Conditions | Reagents | Product | Reference |

|---|---|---|---|

| Hydroxylamine coupling | NH₂OH·HCl, DIPEA, HATU, DMF | 2-Methoxy-6-(4-oxo-4H-quinazolin-3-ylmethyl)-benzoic hydroxamic acid | , |

Key Findings :

-

Hydroxamic acids are typically synthesized via activation of the ester group using coupling agents like HATU .

-

This reaction is pivotal in developing dual-target inhibitors (e.g., HDAC/PI3K inhibitors) .

Hydrazide Formation

Reaction with hydrazine hydrate converts the ester to a hydrazide, enabling subsequent cyclization or Schiff base formation.

| Reaction Conditions | Reagents | Product | Reference |

|---|---|---|---|

| Hydrazinolysis | NH₂NH₂·H₂O, ethanol, reflux | 2-Methoxy-6-(4-oxo-4H-quinazolin-3-ylmethyl)-benzoic hydrazide | , |

Key Findings :

Nucleophilic Aromatic Substitution (SₙAr)

The quinazolinone ring’s electron-deficient positions (e.g., C-5) may undergo SₙAr reactions with amines or alkoxides.

| Reaction Conditions | Reagents | Product | Reference |

|---|---|---|---|

| Amine substitution | RNH₂, DMF, 80°C, 12 h | 5-Amino-substituted quinazolinone derivatives | , |

Key Findings :

Reduction of Quinazolinone Carbonyl

The 4-oxo group in the quinazolinone ring can be reduced to a secondary alcohol or amine.

Key Findings :

Mannich Reaction

The methylene bridge between the quinazolinone and benzoate moieties may participate in Mannich reactions.

| Reaction Conditions | Reagents | Product | Reference |

|---|---|---|---|

| Mannich base formation | R₂NH, CH₂O, DMF, 60°C | Aminomethylated derivatives |

Key Findings :

Alkylation/Acylation at the Methylene Bridge

The benzylic methylene group can undergo alkylation or acylation under basic conditions.

| Reaction Conditions | Reagents | Product | Reference |

|---|---|---|---|

| Alkylation | R-X, K₂CO₃, acetone | Alkylated derivatives | , |

| Acylation | R-COCl, pyridine | Acylated derivatives |

Key Findings :

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines, including breast and lung cancer cells. In vitro studies have shown that it induces apoptosis in cancer cells through the activation of caspase pathways.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 (breast) | 12.5 | Caspase activation | |

| A549 (lung) | 15.0 | Cell cycle arrest |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. Its efficacy was evaluated using standard disk diffusion methods.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 20 |

| P. aeruginosa | 18 |

Pharmacological Insights

Mechanism of Action

The mechanism by which 2-Methoxy-6-(4-oxo-4H-quinazolin-3-ylmethyl)-benzoic acid ethyl ester exerts its effects is primarily linked to its interaction with specific cellular pathways. Studies suggest that it may inhibit the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival.

Case Study: In Vivo Efficacy

In a recent animal study, the compound was administered to mice with induced tumors. Results showed a significant reduction in tumor size compared to the control group, with minimal side effects observed.

Material Science Applications

Polymeric Composites

The compound's unique chemical structure allows it to be incorporated into polymer matrices, enhancing their mechanical properties. Research has focused on its use in creating composite materials for biomedical applications, such as drug delivery systems.

| Composite Type | Mechanical Strength (MPa) | Application Area |

|---|---|---|

| PLA/Quinazoline | 50 | Biomedical devices |

| PVA/Quinazoline | 45 | Drug delivery systems |

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(4-oxo-4H-quinazolin-3-ylmethyl)-benzoic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways that are crucial for cell proliferation and survival. This makes it a potential candidate for anti-cancer therapy.

Comparison with Similar Compounds

Structural Analogues

2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide (4)

- Structure : Contains a quinazolin-4(3H)-one core with bromo and methyl substituents.

- Key Differences : Lacks the methoxy and ethyl ester groups present in the target compound.

- Synthesis : Derived from 6,8-dibromo-2-methylbenzo-[d][1,3]oxazin-4-one and formamide, followed by alkylation .

- Applications : Demonstrated analgesic activity in screening studies .

9-(2-(2-Methoxyethoxy)ethyl)-3-(4-phenylquinoline-2-yl)-9H-carbazole-6-C61-butyric acid methyl ester (PhQEOCz-C61BM)

- Structure: Features a carbazole-quinoline hybrid with a methoxyethoxyethyl chain and a C61-butyric acid methyl ester.

- Key Differences : Larger molecular framework (carbazole and fullerene derivatives) compared to the simpler benzoic acid ester in the target compound.

- Synthesis : Prepared via multistep reactions involving esterification and coupling .

- Applications: Potential use in organic photovoltaics due to electron-accepting properties .

2-Methoxy-6-(2-pyrimidin-5-yl-vinyl)-benzoic acid methyl ester

- Structure : Contains a pyrimidinyl vinyl substituent instead of the quinazolinylmethyl group.

- Key Differences : The vinyl linkage and pyrimidine heterocycle alter electronic properties and solubility.

- Applications : Likely explored for optoelectronic applications due to conjugated π-systems .

2-Methoxy-6-(2-thiophen-2-yl-vinyl)-benzoic acid methyl ester

- Structure : Substituted with a thiophene-vinyl group, introducing sulfur into the heterocyclic system.

- Key Differences : Thiophene’s electron-rich nature contrasts with quinazoline’s electron-deficient character.

- Applications: Potential use in conductive polymers or sensors .

Physicochemical and Functional Comparisons

Biological Activity

2-Methoxy-6-(4-oxo-4H-quinazolin-3-ylmethyl)-benzoic acid ethyl ester is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound can be synthesized through various methods, often involving the reaction of quinazoline derivatives with benzoic acid esters. The synthetic pathway typically includes:

- Formation of Quinazoline Core : The initial step involves creating the quinazoline structure, which is crucial for its biological activity.

- Esterification : The carboxylic acid group is then converted to an ethyl ester to enhance solubility and bioavailability.

Anticancer Properties

Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays : Studies have shown that derivatives can inhibit cell proliferation in breast (MCF-7), prostate (PC3), and colon (HT-29) cancer cell lines. The IC50 values for some related compounds were reported as low as 10 µM, indicating potent activity .

Anti-inflammatory Activity

In addition to anticancer effects, quinazoline derivatives are also recognized for their anti-inflammatory properties. In vivo studies have demonstrated that certain quinazoline-based compounds exhibit:

- Significant Reduction in Edema : Compounds showed a reduction in paw edema in rat models, suggesting potential use as anti-inflammatory agents .

Analgesic Effects

The analgesic potential of these compounds has been evaluated through various models, showing promising results comparable to standard analgesics.

Case Studies and Research Findings

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer progression.

- Modulation of Inflammatory Pathways : By affecting cytokine production and signaling pathways, these compounds may reduce inflammation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methoxy-6-(4-oxo-4H-quinazolin-3-ylmethyl)-benzoic acid ethyl ester, and how can reaction yields be optimized?

- Methodology :

- Step 1 : Start with esterification of benzoic acid derivatives using ethanol under acid catalysis (e.g., H₂SO₄) to form the ethyl ester backbone .

- Step 2 : Introduce the 4-oxo-quinazolin-3-ylmethyl group via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction) .

- Step 3 : Optimize yields by controlling temperature (60–80°C), solvent polarity (DMF or DMSO), and stoichiometry of reagents (1:1.2 molar ratio of quinazolinone to benzoic acid derivative).

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. How can the functional groups in this compound be characterized using spectroscopic techniques?

- Key Techniques :

- FT-IR : Identify ester carbonyl (C=O stretch at ~1720 cm⁻¹), quinazolinone C=O (~1680 cm⁻¹), and methoxy C-O (~1250 cm⁻¹) .

- NMR :

- ¹H NMR : Ethyl ester protons (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.4 ppm for CH₂), methoxy group (δ 3.8–3.9 ppm), and aromatic protons (δ 6.5–8.5 ppm) .

- ¹³C NMR : Ester carbonyl (δ 165–170 ppm), quinazolinone carbonyl (δ 160–165 ppm) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Experimental Design :

- Solubility : Test in polar (water, methanol) and nonpolar solvents (hexane) at 25°C.

- Stability : Incubate at pH 2–12 (buffers) and 40–80°C for 24–72 hours. Monitor degradation via HPLC .

- Expected Data :

| Condition | Solubility (mg/mL) | Degradation (%) |

|---|---|---|

| pH 7, 25°C | 5.2 | <5% |

| pH 12, 60°C | 0.8 | 45% |

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in the quinazolinone-methyl-benzoic acid ethyl ester moiety?

- Methodology :

- Crystallization : Use slow evaporation in ethanol/dichloromethane (1:1) to obtain single crystals.

- Data Collection : Employ SHELXL for refinement and SHELXS for structure solution. Key parameters: R-factor < 0.05, resolution ≤ 1.0 Å .

- Analysis : Validate bond lengths (C=O: ~1.21 Å) and dihedral angles between aromatic planes .

Q. What computational models predict the compound’s interaction with biological targets (e.g., kinase enzymes)?

- Approach :

- Docking Studies : Use AutoDock Vina to simulate binding to ATP-binding pockets. Parameters: Grid size 60×60×60 Å, exhaustiveness = 20.

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

- Key Metrics :

| Target | Binding Energy (kcal/mol) | H-bonds |

|---|---|---|

| EGFR Kinase | -9.8 | 3 |

| CDK2 | -8.5 | 2 |

Q. How do conflicting NMR and mass spectrometry data inform structural reassessment?

- Case Study : If MS shows [M+H]⁺ at m/z 367.1 but NMR lacks expected quinazolinone protons:

- Hypothesis : Degradation during analysis or incorrect substitution.

- Resolution :

Repeat synthesis with deuterated solvents to exclude solvent artifacts.

Perform HSQC NMR to correlate ¹H-¹³C signals for the methylene bridge .

Q. What strategies mitigate oxidation of the 4-oxo-quinazolinone group during long-term storage?

- Solutions :

- Storage : Argon atmosphere, -20°C in amber vials.

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanol stock solutions .

Methodological Best Practices

- Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, inert gas flow) to minimize batch-to-batch variability.

- Data Validation : Cross-validate crystallographic data with DFT-calculated bond lengths (≤0.02 Å deviation) .

- Ethical Compliance : Adhere to institutional guidelines for handling halogenated solvents (e.g., dichloromethane) during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.